![molecular formula C11H19NO2 B3023456 Octan-2-yl 2-cyanoacetate CAS No. 52688-08-1](/img/structure/B3023456.png)
Octan-2-yl 2-cyanoacetate
Overview
Description
Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications
Cyanoacrylate glues are known for their rapid setting properties, curing quickly into hard, clear, glassy resins. The synthesis of these compounds, particularly for those with longer alkyl chains such as octyl, has not been widely reported in literature. The study presents a synthesis method for 1-octyl cyanoacetate, which is a precursor to poly (n-octyl cyanoacrylate), a polymer with potential wound healing applications. The synthesis involves esterification of cyanoacetic acid with octanol using p-toluene sulphonic acid as a catalyst. Subsequently, the polymer is formed through a reaction with formaldehyde in the presence of piperidine and potassium carbonate, without solvents. The polymer's functional groups were confirmed by FTIR spectroscopy, with a notable broad band around 3400 cm^-1 indicating –OH stretching. A depolymerization process using poly phosphoric acid under vacuum yielded the monomer. An alternative method for obtaining the monomer directly from 1-octyl-2-cyano acetate and diiodomethane was also demonstrated, which may be applicable to various alcohols .
Conducting Polymers of Octanoic Acid 2-thiophen-3-yl-ethyl Ester and Their Electrochromic Properties
The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester was achieved through the reaction of 3-thiophene ethanol with octanoyl chloride. This monomer was then electrochemically polymerized to form a conducting polymer, which was characterized using several experimental techniques. The electrochromic properties of the polymer were analyzed through spectroelectrochemistry, revealing electronic transitions that correspond to π–π* transitions, polaron, and bipolaron band formations. These transitions result in color changes between yellow and blue, with the polymer demonstrating reasonable switching times. This study suggests potential applications for this polymer in electrochromic devices .
The Synthesis of Bicyclo[2.2.2]octan-2,6-dione Revisited
The synthesis of bicyclo[2.2.2]octan-2,6-dione was re-investigated to improve the cyclisation conditions from 3-substituted cyclohexanones. The revised method utilizes a medium of isobutyric anhydride and trifluoroacetic acid, which simplifies the process and makes it more reproducible for large-scale synthesis. This compound's structure is relevant to the study of octan-2-yl 2-cyanoacetate as it provides insight into the cyclisation reactions and structural considerations of related octane-based compounds .
Mechanism of Action
Target of Action
Octan-2-yl 2-cyanoacetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the class of organic compounds known as cyanoacrylates . These compounds generally have the structure ROC(=O)C(=C)C#N, where R is an organic group
Biochemical Pathways
It’s synthesized by direct esterification of cyanoacetic acid with octan-2-ol . The downstream effects of this compound on various biochemical pathways require further investigation.
Safety and Hazards
properties
IUPAC Name |
octan-2-yl 2-cyanoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-6-7-10(2)14-11(13)8-9-12/h10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQCFCZBVFECRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967126 | |
Record name | Octan-2-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52688-08-1 | |
Record name | 1-Methylheptyl 2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52688-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, cyano-, 1-methylheptyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octan-2-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octan-2-yl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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